

Synthesis of 2-Hydroxy-3-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-3-iodobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-Hydroxy-3-iodobenzaldehyde**, a valuable intermediate in organic synthesis. The document details a primary synthesis pathway, offers a potential alternative route, and includes experimental protocols, quantitative data, and mechanistic insights.

Introduction

2-Hydroxy-3-iodobenzaldehyde, also known as 3-iodosalicylaldehyde, is an aromatic aldehyde containing both a hydroxyl and an iodo functional group.^[1] Its structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The strategic placement of the hydroxyl, aldehyde, and iodo groups allows for a variety of chemical transformations, including electrophilic substitution, condensation reactions, and cross-coupling reactions.

This guide focuses on the direct iodination of salicylaldehyde as the most straightforward approach to obtaining **2-Hydroxy-3-iodobenzaldehyde**.

Synthesis Pathways

The primary method for the synthesis of **2-Hydroxy-3-iodobenzaldehyde** is the direct electrophilic iodination of salicylaldehyde. This approach takes advantage of the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho and para

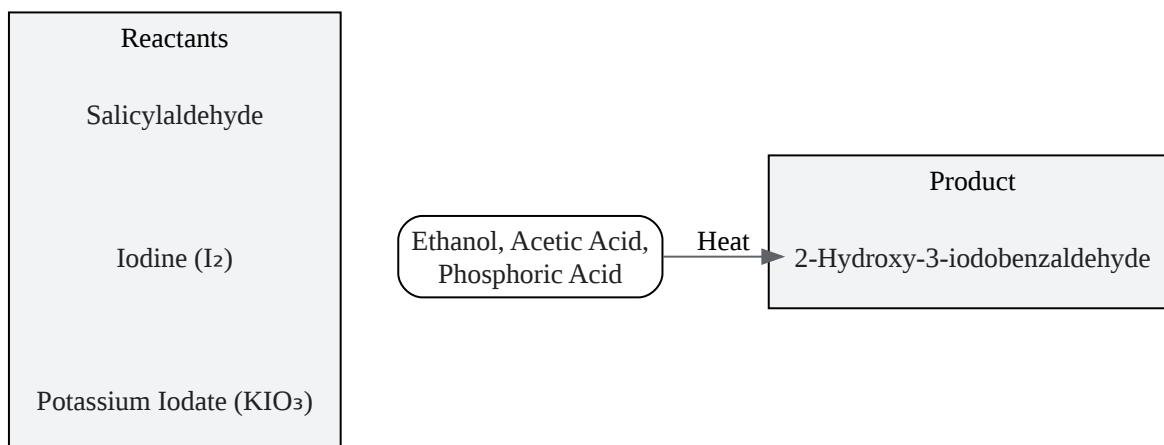
positions. Due to the presence of the aldehyde group at the para-directing position relative to the hydroxyl group, iodination is favored at the C3 and C5 positions.

Iodination using Iodine and an Oxidizing Agent

A common and effective method for the iodination of salicylaldehyde involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species (I⁺).

A patented method utilizes a combination of iodine (I₂) and potassium iodate (KIO₃) in a mixed solvent system to achieve the desired product. This method provides a good yield and a straightforward procedure.

Reaction Scheme:



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Caption: Synthesis of **2-Hydroxy-3-iodobenzaldehyde** via direct iodination.

Quantitative Data

The following table summarizes the quantitative data for a reported synthesis method.

Method	Starting Material	Reagents	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Iodine/Potassium Iodate	Salicylaldehyde	I ₂ , KIO ₃	Ethanol, Acetic Acid, Phosphoric Acid	60-70	2	78

Experimental Protocols

Synthesis of 2-Hydroxy-3-iodobenzaldehyde using Iodine and Potassium Iodate

This protocol is adapted from patent CN101161620A.

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- Ethanol (CH₃CH₂OH)
- Acetic acid (CH₃COOH)
- Phosphoric acid (H₃PO₄)
- Iodine (I₂)
- Potassium iodate (KIO₃)
- 1:1 Water-ethanol solution (for washing)

Procedure:

- In a 125 mL single-port flask equipped with a magnetic stirrer, add 2 mL of salicylaldehyde.
- To the salicylaldehyde, add 5 mL of ethanol, 5 mL of acetic acid, and 5 mL of phosphoric acid. Stir the mixture.

- Add 5.08 g of iodine (I_2) and 2.14 g of potassium iodate (KIO_3) to the reaction mixture.
- Heat the mixture in a water bath at a temperature of 60-70 °C.
- Maintain the reaction for approximately 2 hours with continuous stirring.
- After the reaction is complete, add water to the reaction mixture to induce precipitation.
- Collect the precipitate by suction filtration.
- Wash the collected solid with a 1:1 water-ethanol solution.
- Perform a final suction filtration to obtain the crude product.
- The product, a faint yellow needle-like crystal, can be further purified by recrystallization.

Purification and Characterization

Purification

The crude **2-Hydroxy-3-iodobenzaldehyde** can be purified by recrystallization.[\[2\]](#)

General Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Hot filter the solution to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
- Further cooling in an ice bath can enhance the crystal formation.
- Collect the purified crystals by suction filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.

- Dry the crystals under vacuum to remove any residual solvent.

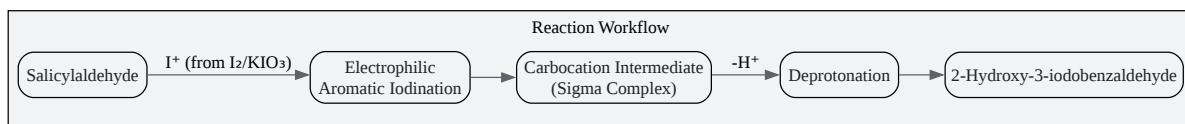
Characterization

The structure and purity of the synthesized **2-Hydroxy-3-iodobenzaldehyde** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are essential for structural elucidation. While a specific spectrum for **2-Hydroxy-3-iodobenzaldehyde** is not readily available in the searched literature, the expected chemical shifts can be predicted based on analogous structures. For instance, in ^1H NMR, one would expect signals for the aldehydic proton, the hydroxyl proton, and three aromatic protons.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound (248.02 g/mol).
[\[1\]](#)
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and carbon-iodine (C-I) bonds.

Reaction Mechanism

The synthesis of **2-Hydroxy-3-iodobenzaldehyde** proceeds via an electrophilic aromatic substitution mechanism.



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Caption: Electrophilic Aromatic Iodination Workflow.

- Generation of the Electrophile: The oxidizing agent (potassium iodate) reacts with iodine to generate the electrophilic iodine species (I^+).

- Electrophilic Attack: The electron-rich aromatic ring of salicylaldehyde attacks the electrophilic iodine. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The attack at the C3 position (ortho to the hydroxyl group) leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex.
- Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, **2-Hydroxy-3-iodobenzaldehyde**.

Conclusion

The synthesis of **2-Hydroxy-3-iodobenzaldehyde** via direct iodination of salicylaldehyde using iodine and an oxidizing agent is a reliable and efficient method. This guide provides a detailed protocol and foundational knowledge for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions and exploration of alternative iodinating agents could potentially lead to improved yields and milder reaction conditions.

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